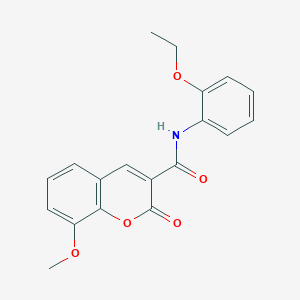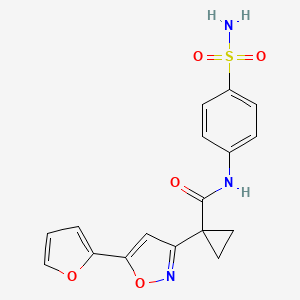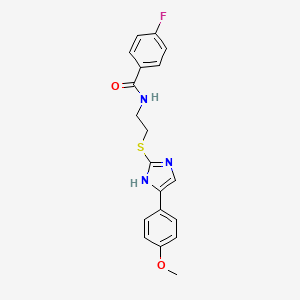
N-(2-ethoxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The synthesis process is usually described in detail, including the starting materials, reagents, and conditions for each step .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under various conditions .科学的研究の応用
Crystal Structure and Polymorphism
Research by Reis et al. (2013) and Gomes et al. (2015) investigates the crystal structures of chromene carboxamide derivatives, which include studies on 4-oxo-N-phenyl-4H-chromene-2-carboxamide and N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides. These studies provide insights into the polymorphism, molecular conformations, and supramolecular arrangements of these compounds, highlighting their anti-rotamer conformation about the C-N bond and the cis- or trans-relationship of amide and pyran ring oxygen atoms (Reis et al., 2013); (Gomes et al., 2015).
Synthesis and Biological Evaluation
Ramaganesh et al. (2010) explored the synthesis and biological evaluation of coumarin derivatives containing a thiazolidin-4-one ring, highlighting a series of compounds with potential antibacterial properties. This study underlines the importance of structural modifications in enhancing biological activities (Ramaganesh et al., 2010).
Chemosensor Applications
Meng et al. (2018) developed a highly selective fluorescence chemosensor based on a coumarin fluorophore, demonstrating its application in detecting Cu2+ and H2PO4− ions. This chemosensor exhibits an "on-off-on" fluorescence response, offering a promising tool for environmental and biological sensing applications (Meng et al., 2018).
Metal-Free Synthesis for Organic Compounds
Jadhav et al. (2018) presented an efficient, eco-friendly procedure for synthesizing 2-amino-5-oxo-4-aryl-4H,5H-pyrano[3,2-c]chromene-3-carboxamide, employing a one-pot, three-component condensation. This method offers several advantages, including shorter reaction times and excellent yields, contributing to the development of sustainable chemical synthesis processes (Jadhav et al., 2018).
Anticancer and Antitumor Applications
Studies by Das et al. (2009) and Yin et al. (2013) have explored the structure-activity relationships and molecular mechanisms of chromene derivatives, demonstrating their potential in overcoming drug resistance in cancer cells and exhibiting potent antiproliferative activities against tumor cell lines. These findings suggest the applicability of such compounds in developing new anticancer agents (Das et al., 2009); (Yin et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(2-ethoxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-3-24-15-9-5-4-8-14(15)20-18(21)13-11-12-7-6-10-16(23-2)17(12)25-19(13)22/h4-11H,3H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZCDLUHCQHCDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-fluorobenzyl)-8-methoxy-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2361075.png)
![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)
![Ethyl 3-(3-nitrophenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoate](/img/structure/B2361080.png)



![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)
![3-[(2-phenylphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361086.png)
![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2361090.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)

![3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione](/img/structure/B2361096.png)
